Cas no 477847-68-0 ((Z)-3-[2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-(2-pyridinyl)-2-propenenitrile)

(Z)-3-[2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-(2-pyridinyl)-2-propenenitrile structure
477847-68-0 structure
Product Name:(Z)-3-[2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-(2-pyridinyl)-2-propenenitrile
CAS No:477847-68-0
MF:C22H15ClN4
MW:370.83430314064
CID:5015757
Update Time:2025-05-18

(Z)-3-[2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-(2-pyridinyl)-2-propenenitrile Chemical and Physical Properties

Names and Identifiers

    • (2Z)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-(pyridin-2-yl)prop-2-enenitrile
    • HMS579B21
    • (Z)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-(2-pyridinyl)-2-propenenitrile
    • (Z)-3-[2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-(2-pyridinyl)-2-propenenitrile
    • Inchi: 1S/C22H15ClN4/c1-15-9-11-27-20(13-17(14-24)19-4-2-3-10-25-19)22(26-21(27)12-15)16-5-7-18(23)8-6-16/h2-13H,1H3/b17-13+
    • InChI Key: DPXIKNRUQJIOML-GHRIWEEISA-N
    • SMILES: ClC1C=CC(=CC=1)C1=C(/C=C(\C#N)/C2C=CC=CN=2)N2C=CC(C)=CC2=N1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 3
  • Complexity: 588
  • XLogP3: 5.2
  • Topological Polar Surface Area: 54

(Z)-3-[2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-(2-pyridinyl)-2-propenenitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
10P-643S-1MG
(Z)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-(2-pyridinyl)-2-propenenitrile
477847-68-0 >90%
1mg
£37.00 2025-02-09
Key Organics Ltd
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(Z)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-(2-pyridinyl)-2-propenenitrile
477847-68-0 >90%
5mg
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(Z)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-(2-pyridinyl)-2-propenenitrile
477847-68-0 >90%
10mg
£63.00 2025-02-09
Key Organics Ltd
10P-643S-50MG
(Z)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-(2-pyridinyl)-2-propenenitrile
477847-68-0 >90%
50mg
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Key Organics Ltd
10P-643S-100MG
(Z)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-(2-pyridinyl)-2-propenenitrile
477847-68-0 >90%
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(Z)-3-[2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-(2-pyridinyl)-2-propenenitrile Related Literature

Additional information on (Z)-3-[2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-(2-pyridinyl)-2-propenenitrile

Recent Advances in the Study of (Z)-3-[2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-(2-pyridinyl)-2-propenenitrile (CAS: 477847-68-0)

The compound (Z)-3-[2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-(2-pyridinyl)-2-propenenitrile (CAS: 477847-68-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, including its synthesis, mechanism of action, and potential clinical applications.

Recent studies have focused on the synthesis and optimization of (Z)-3-[2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-(2-pyridinyl)-2-propenenitrile. Researchers have developed novel synthetic routes to improve the yield and purity of the compound, which is critical for its further pharmacological evaluation. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm the structural integrity of the synthesized compound.

In terms of biological activity, preliminary studies suggest that this compound exhibits potent inhibitory effects on specific kinase pathways implicated in cancer and inflammatory diseases. In vitro assays have demonstrated its ability to selectively target and modulate key signaling molecules, leading to reduced cell proliferation and inflammation. These findings highlight its potential as a lead compound for the development of new therapeutic agents.

Further investigations into the pharmacokinetic and pharmacodynamic properties of (Z)-3-[2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-(2-pyridinyl)-2-propenenitrile are underway. Early-stage animal studies have shown promising results, with good bioavailability and minimal toxicity observed. However, more extensive preclinical and clinical trials are needed to fully evaluate its safety and efficacy.

In conclusion, the compound (Z)-3-[2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-(2-pyridinyl)-2-propenenitrile (CAS: 477847-68-0) represents a promising candidate for further drug development. Its unique chemical structure and biological activity make it a valuable subject of ongoing research. Future studies should focus on elucidating its precise mechanism of action and exploring its potential applications in treating various diseases.

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